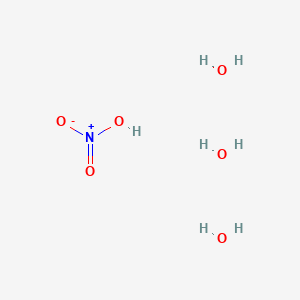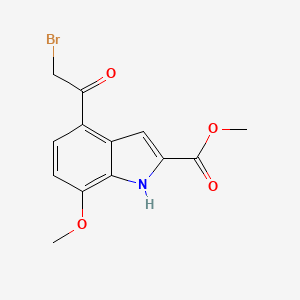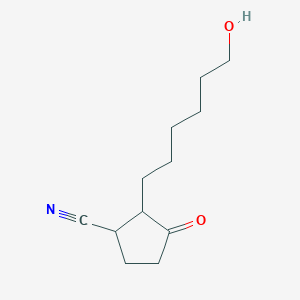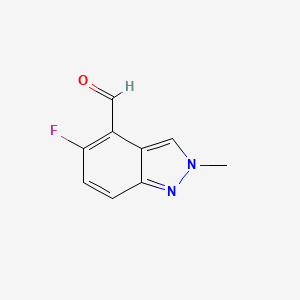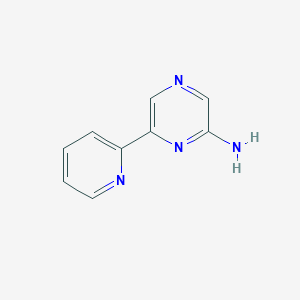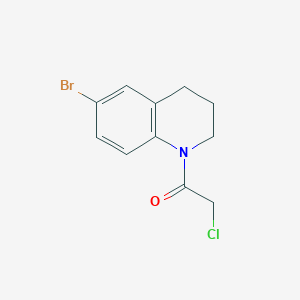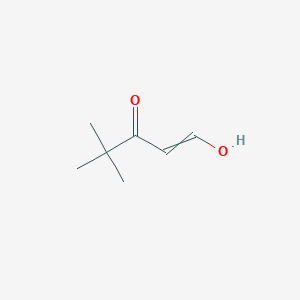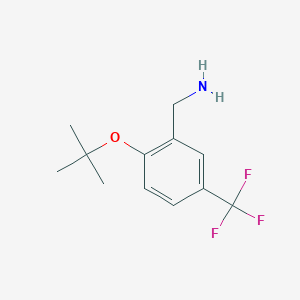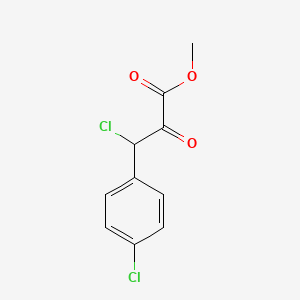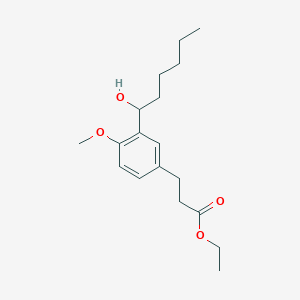
Ethyl 3-(3-(1-hydroxyhexyl)-4-methoxyphenyl)propanoate
Overview
Description
Ethyl 3-(3-(1-hydroxyhexyl)-4-methoxyphenyl)propanoate is an organic compound belonging to the ester family. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a complex structure with a hydroxyhexyl group, a methoxyphenyl group, and a propanoate ester linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(3-(1-hydroxyhexyl)-4-methoxyphenyl)propanoate typically involves esterification reactions. One common method is the reaction of 3-(1-hydroxyhexyl)-4-methoxyphenylpropanoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity. The use of catalysts like sulfuric acid or p-toluenesulfonic acid is common to facilitate the esterification process.
Types of Reactions:
Oxidation: The hydroxyhexyl group can undergo oxidation to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic aromatic substitution.
Major Products:
Oxidation: 3-(1-oxohexyl)-4-methoxyphenylpropanoic acid.
Reduction: Ethyl 3-(3-(1-hydroxyhexyl)-4-methoxyphenyl)propanol.
Substitution: Ethyl 3-(3-(1-hydroxyhexyl)-4-aminophenyl)propanoate.
Scientific Research Applications
Ethyl 3-(3-(1-hydroxyhexyl)-4-methoxyphenyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of Ethyl 3-(3-(1-hydroxyhexyl)-4-methoxyphenyl)propanoate involves its interaction with specific molecular targets. The hydroxyhexyl group can form hydrogen bonds with biological molecules, while the methoxyphenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Ethyl 3-(4-methoxyphenyl)propanoate: Lacks the hydroxyhexyl group, making it less hydrophilic.
Ethyl 3-(3-hydroxyhexyl)propanoate: Lacks the methoxyphenyl group, affecting its aromatic properties.
Ethyl 3-(3-(1-hydroxyhexyl)-4-hydroxyphenyl)propanoate: Has a hydroxy group instead of a methoxy group, altering its reactivity.
Uniqueness: Ethyl 3-(3-(1-hydroxyhexyl)-4-methoxyphenyl)propanoate is unique due to the presence of both a hydroxyhexyl group and a methoxyphenyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C18H28O4 |
|---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
ethyl 3-[3-(1-hydroxyhexyl)-4-methoxyphenyl]propanoate |
InChI |
InChI=1S/C18H28O4/c1-4-6-7-8-16(19)15-13-14(9-11-17(15)21-3)10-12-18(20)22-5-2/h9,11,13,16,19H,4-8,10,12H2,1-3H3 |
InChI Key |
ZXKVUBHWAOYAQG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C1=C(C=CC(=C1)CCC(=O)OCC)OC)O |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
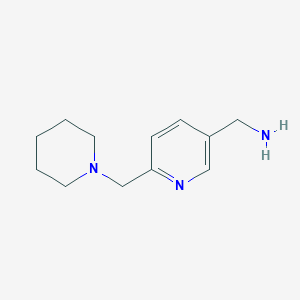

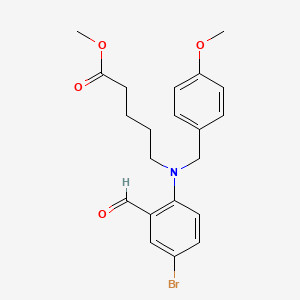
![2,4-Diisopropylspiro[5.5]undeca-1,4,8-trien-3-one](/img/structure/B8602431.png)
![1-(2-Amino-2-oxoethyl)-4-aza-1-azoniabicyclo[2.2.2]octane](/img/structure/B8602441.png)
